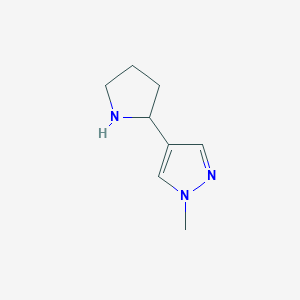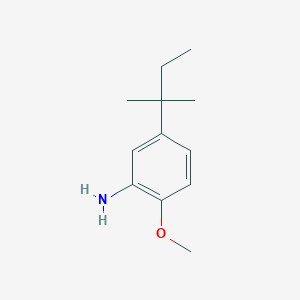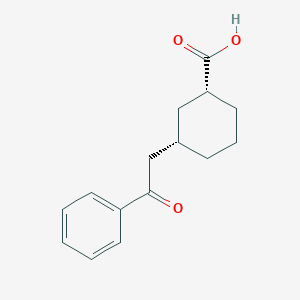![molecular formula C13H19NO2 B1649186 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde CAS No. 947012-68-2](/img/structure/B1649186.png)
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde, often referred to as DMIPB, is a versatile chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 89-91 °C and is soluble in water, ethanol, and ether. Its chemical formula is C9H13NO2, and it has a molecular weight of 167.21 g/mol. DMIPB is commonly used in organic synthesis and has been studied for its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Summary of the Application
The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is structurally similar to the compound you mentioned, is used in the copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
Methods of Application or Experimental Procedures
The radical copolymerizations of DMAPMA with DA or DMA in toluene at 70 °C were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Results or Outcomes
The results showed that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
2. Thermo- and pH-Responsive Polymers
Summary of the Application
DMAPMA is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .
Methods of Application or Experimental Procedures
Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .
Results or Outcomes
The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .
3. Dyeing Polyester Materials
Summary of the Application
Disperse dyes, which are structurally similar to the compound you mentioned, are used to dye polyester materials .
Methods of Application or Experimental Procedures
The two new disperse dyes were employed to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The results of this application are not specified in the source .
4. Synthesis of Thermo- and pH-Responsive Polymers
Summary of the Application
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a compound similar to the one you mentioned, is used to synthesize thermo- and pH-responsive polymers .
Methods of Application or Experimental Procedures
These polymers were synthesized by free radical polymerization and RAFT polymerization .
Results or Outcomes
The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .
5. Synthesis of Conformational and Hydrodynamic Characteristics
Summary of the Application
3-Dimethylaminobenzoic acid, a compound similar to the one you mentioned, is used in the synthesis of conformational and hydrodynamic characteristics .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Dyeing Polyester Materials
Summary of the Application
Two new disperse dyes, which are structurally similar to the compound you mentioned, are used to dye polyester materials .
Methods of Application or Experimental Procedures
The two new disperse dyes were employed to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The results of this application are not specified in the source .
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-6-5-11(9-15)7-12(13)8-14(3)4/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIPVCAGCVLSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



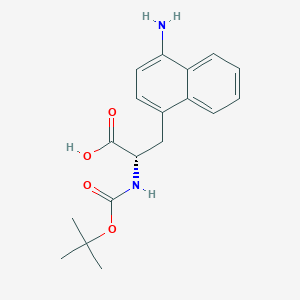
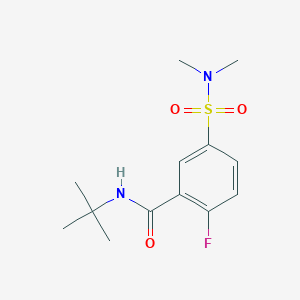
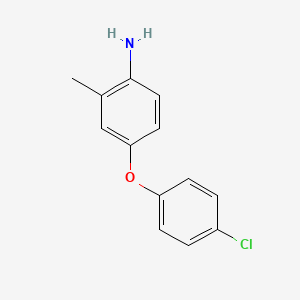
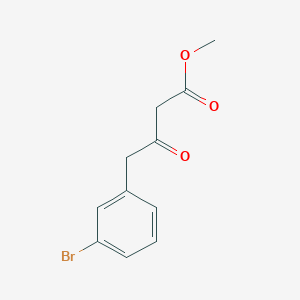

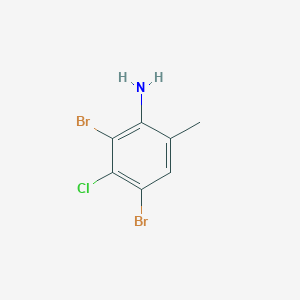
![[5-Acetyl-3-(3-chlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649114.png)
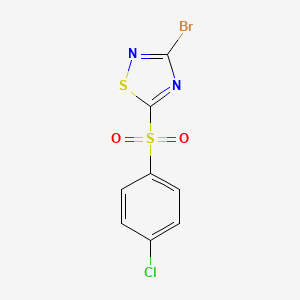
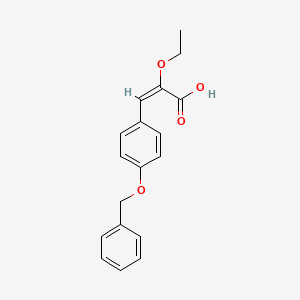
![3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1649129.png)
